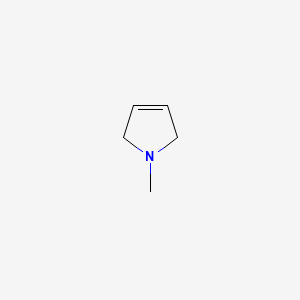

2,5-Dihydro-1-methylpyrrole

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry and biochemistry. researchgate.net Pyrrole (B145914), a five-membered aromatic heterocycle with the formula C₄H₄NH, is a core structure in many biologically essential molecules, including heme, chlorophyll, and vitamin B12. sigmaaldrich.comresearchgate.net 2,5-Dihydro-1-methylpyrrole, with the chemical formula C₅H₉N, is a partially saturated derivative of N-methylpyrrole. nih.gov This partial saturation, characterized by the presence of a single double bond within the five-membered ring, distinguishes it from the fully aromatic pyrrole and the fully saturated pyrrolidine (B122466), granting it a unique chemical character and reactivity profile.

The presence of the nitrogen heteroatom and the double bond makes this compound and its analogs, often referred to as 3-pyrrolines, valuable intermediates for the synthesis of more complex nitrogen-containing compounds. mdpi.com The N-methyl group further modifies its properties, influencing its reactivity and physical characteristics.

Significance of Partially Saturated Pyrrole Systems in Organic Synthesis and Medicinal Chemistry

Partially saturated pyrrole systems, such as this compound, are of considerable importance in the realms of organic synthesis and medicinal chemistry due to a combination of their structural and reactive properties.

In organic synthesis , these systems serve as versatile building blocks. The double bond can undergo a variety of chemical transformations, including hydrogenation, epoxidation, and cycloaddition reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. organic-chemistry.org For instance, the controlled oxidation or reduction of the pyrrole ring is a key strategy in the synthesis of various natural products and their analogs. mdpi.com The ability to selectively functionalize the ring at different positions makes these compounds powerful intermediates for creating libraries of novel molecules for further investigation.

In medicinal chemistry , the pyrrole nucleus and its partially saturated derivatives are considered "privileged scaffolds" as they are found in a wide array of biologically active compounds. nist.gov Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com The partial saturation in 3-pyrrolines can influence the molecule's three-dimensional shape and electronic distribution, which in turn affects its binding affinity to biological targets like enzymes and receptors. For example, 3-pyrrolines have been identified as mechanism-based inactivators of certain amine oxidases, highlighting their potential in the development of selective enzyme inhibitors. alliedacademies.org The N-substituent, in this case, a methyl group, can also play a crucial role in the biological activity of the molecule.

Below are interactive data tables summarizing key properties of this compound and related compounds, compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound nih.govncats.io

| Property | Value |

| IUPAC Name | 1-methyl-2,5-dihydropyrrole |

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| CAS Number | 554-15-4 |

| Appearance | Colorless liquid |

| Boiling Point | 90-91 °C |

| Density | 0.91 g/mL at 25 °C |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVYPIQETPWLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203949 | |

| Record name | 2,5-Dihydro-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-15-4 | |

| Record name | 2,5-Dihydro-1-methylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydro-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDRO-1-METHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40B34093RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,5 Dihydro 1 Methylpyrrole and Its Derivatives

Regioselective and Stereoselective Synthesis Approaches

The precise control over the placement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. Various catalytic and procedural innovations have been developed to achieve this control in the formation of dihydropyrrole rings.

Catalytic Strategies in Dihydropyrrole Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of 2,5-dihydropyrroles. Transition metals like palladium and copper have emerged as particularly effective catalysts in cyclization and heteroannelation reactions.

Palladium catalysts are instrumental in constructing polysubstituted pyrroles through cascade reactions. One such approach involves the oxidative arylation of N-homoallylicamines with arylboronic acids. This process facilitates the formation of both C-C and C-N bonds in a sequential manner, beginning with the oxidative arylation of the alkene followed by an intramolecular aza-Wacker cyclization to yield the dihydropyrrole ring system. organic-chemistry.org

Another strategy employs a palladium-catalyzed intramolecular amination of alkenes using tosyl-protected amines. This method proceeds under mild conditions and utilizes chloranil (B122849) as an oxidant to furnish versatile dihydropyrrole derivatives while retaining the olefin functionality. organic-chemistry.org Furthermore, palladium-catalyzed domino reactions involving the carbopalladation of allenes followed by cyclization have been explored. For instance, the reaction of α-aminoallenes with iodobenzene (B50100) in the presence of a palladium(0) catalyst can lead to 2,5-dihydropyrrole derivatives when conducted in a solvent like DMF, which favors the 5-endo-allylic cyclization pathway. chim.it The Glorius group has also developed a mild, oxidative palladium-catalyzed cyclization of imines derived from acetophenone (B1666503) and cyclic N-allylamines, using oxygen as the terminal oxidant, to produce 1-pyrrolines. rsc.org This atom-economical method relies on an intramolecular C-H dehydrogenative 5-exo cyclization. rsc.org

A sequential, one-pot synthesis of 5-aryl-2,3-dihydropyrroles has been achieved starting from N-tosyl-protected 2-methylprop-2-en-1-amine, alkynyl bromides, and arylboronic acids. This sequence involves a nucleophilic addition followed by a palladium-catalyzed tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction. organic-chemistry.org

| Catalyst/Reagent | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(II) catalyst | N-homoallylicamines, Arylboronic acids | Polysubstituted pyrroles | Cascade C-C and C-N bond formation via oxidative arylation and aza-Wacker cyclization. | organic-chemistry.org |

| Pd catalyst, Chloranil | Tosyl-protected amines with alkenes | Dihydropyrrole derivatives | Mild conditions, retention of olefin functionality. | organic-chemistry.org |

| Pd(0) catalyst | α-Aminoallenes, Iodobenzene | 2,5-Dihydropyrrole derivatives | Solvent-controlled 5-endo-allylic cyclization. | chim.it |

| Pd catalyst, O₂ | Imines from acetophenone and N-allylamines | 1-Pyrrolines | Mild, oxidative, atom-economical C-H dehydrogenative 5-exo cyclization. | rsc.org |

| Pd catalyst | N-tosyl-protected 2-methylprop-2-en-1-amine, Alkynyl bromides, Arylboronic acids | 5-Aryl-2,3-dihydropyrroles | One-pot tandem intramolecular Heck and intermolecular Suzuki cross-coupling. | organic-chemistry.org |

Copper catalysts are effective in the synthesis of pyrrole (B145914) derivatives, including those with a carboxylate group at the 2-position. sioc-journal.cn An inexpensive copper salt can catalyze an efficient tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters to produce a variety of novel pyrrole-2-carboxylic acids. organic-chemistry.org This method, which can be performed in a ball mill, involves spiroannulation and ring-opening aromatization and exhibits excellent tolerance for various functional groups. organic-chemistry.org The use of mechanochemistry offers advantages such as high efficiency, minimal solvent usage, and the absence of external heating. organic-chemistry.org

Another notable copper-catalyzed reaction is the heteroannelation between 4-thiazolidinones and O-acetyl oximes, which proceeds via a Csp³-Csp³ radical coupling to synthesize thiazolidine-fused dihydropyrrole systems. researchgate.netresearchgate.net Additionally, 1H-pyrrole-2-carboxylic acid has been utilized as a ligand in copper(I) iodide-catalyzed coupling reactions, for instance, in the synthesis of 1,2,4-benzotriazines. organic-chemistry.org

| Catalyst/Ligand | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Inexpensive copper salt (e.g., CuCl₂) | 4-Arylidene isoxazol-5-ones, Enamino esters | Pyrrole-2-carboxylic acids | Mechanochemical (ball mill) synthesis, spiroannulation/ring-opening aromatization, high efficiency, minimal solvent. | organic-chemistry.org |

| Cu catalyst | 4-Thiazolidinones, O-acetyl oximes | Thiazolidine-fused dihydropyrroles | Intermolecular heteroannelation via Csp³-Csp³ radical coupling. | researchgate.netresearchgate.net |

| CuI / 1H-Pyrrole-2-carboxylic acid | o-Haloacetanilides, N-Boc hydrazine | 1,2,4-Benzotriazines (demonstrates ligand utility) | Ligand-assisted coupling reaction. | organic-chemistry.org |

Microwave-Assisted Organic Synthesis Protocols for N-Substituted-2,5-Dihydro-1H-pyrroles

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. chim.itchim.itpensoft.net A notable application is the synthesis of N-substituted-2,5-dihydro-1H-pyrroles from primary amines and cis-1,4-dichloro-2-butene (B23561) in a mild basic aqueous medium. chim.itresearchgate.net This methodology is versatile, accommodating a wide range of amines and providing good to high yields. researchgate.net The corresponding N-substituted-1H-pyrroles can be obtained from the dihydropyrrole intermediate under slightly oxidizing conditions. chim.itresearchgate.net

Microwave assistance has also been effectively used in the Paal-Knorr synthesis of pyrroles. For example, the reaction between 2,5-hexanedione (B30556) and primary amines can be efficiently carried out without a solvent, using catalysts like N-bromosuccinimide or salicylic (B10762653) acid to accelerate the reaction. chim.itpensoft.net Furthermore, a facile microwave-assisted N-allylation/ring-closing metathesis (RCM) approach has been developed for synthesizing pyrrole-appended aminoamides, demonstrating the utility of microwave heating in multi-step synthetic sequences. acs.org

Multicomponent Reaction Pathways to Highly Functionalized Pyrrole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. orientjchem.orgresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized pyrroles.

One such strategy involves the one-pot, three-component reaction of dialkyl acetylenedicarboxylates, aromatic amines, and arylglyoxals, promoted by triphenylphosphine. organic-chemistry.orgthieme-connect.com This reaction proceeds at room temperature under neutral conditions, likely via an intramolecular Wittig reaction of a phosphorane intermediate, followed by cyclization and dehydration to afford polysubstituted pyrrole derivatives in high yields. organic-chemistry.orgthieme-connect.com

Isocyanide-based multicomponent reactions (I-MCRs) represent another powerful approach for constructing polysubstituted pyrroles. researchgate.net These domino procedures are known for their efficiency and adherence to green chemistry principles, as they often proceed in a one-pot fashion without the need to isolate intermediates. researchgate.net For instance, a four-component reaction of aromatic aldehydes, malononitrile, isocyanides, and cyclic secondary amines has been shown to produce functionalized pyrroles. researchgate.net

Reduction and Cyclization Chemistry in 2,5-Dihydro-1-methylpyrrole Synthesis

The synthesis of this compound can also be achieved through reduction and cyclization pathways. A common strategy involves the reduction of a suitable pyrrole precursor. For example, the heterogeneous catalytic hydrogenation of substituted pyrroles can lead to the corresponding pyrrolidines, and by controlling the reaction conditions, dihydropyrrole intermediates can potentially be isolated. researchgate.net Rhodium on alumina (B75360) (Rh/Al₂O₃) has been used for the reduction of 2,5-dimethylpyrrole to cis-2,5-dimethylpyrrolidine. researchgate.net

Another approach involves the cyclization of appropriately functionalized open-chain precursors. For instance, the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for pyrrole synthesis. rsc.org By starting with 2,5-hexanedione and methylamine, and controlling the subsequent reaction steps, one could envision a pathway to 2,5-dihydro-1,2,5-trimethylpyrrole, which upon demethylation could yield the target compound. The initial cyclization leads to the pyrrole, which would then require selective reduction.

Reduction of Pyrrole and Its Derivatives

The direct reduction of the aromatic pyrrole ring to form a dihydropyrrole is a challenging transformation due to the stability of the aromatic system. wikipedia.org Complete hydrogenation to the corresponding pyrrolidine (B122466) is a more common outcome. mdpi.comresearchgate.net However, specific methods have been developed to achieve partial reduction to the desired 2,5-dihydro (or 3-pyrroline) stage.

One of the most effective methods for this partial reduction is the Birch reduction. This reaction employs alkali metals (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.combyjus.com While the reduction of pyrrole itself can be complex, the reaction is more controlled with electron-deficient pyrroles. Research has shown that N-methylpyrrole derivatives bearing an electron-withdrawing group at the C-2 position can be successfully reduced to the corresponding 3-pyrrolines in good to excellent yields. pu.ac.ke The electron-withdrawing group activates the ring towards reduction and controls the regiochemistry of the outcome. For instance, an N-methylpyrrole amide was reduced with sodium in ammonia and THF, successfully yielding the C-2 substituted 3-pyrroline. pu.ac.ke

Catalytic hydrogenation, typically over rhodium, often leads to the fully saturated pyrrolidine. mdpi.com Studies on the hydrogenation of 1-methylpyrrole (B46729) over rhodium on carbon or γ-alumina catalysts have focused on the kinetics and catalyst poisoning leading to the formation of 1-methylpyrrolidine. mdpi.com However, surface studies of pyrrole hydrogenation have detected pyrroline (B1223166) as a surface reaction intermediate, indicating that under specific conditions, the partial reduction product can be formed before further hydrogenation occurs. osti.govresearchgate.net

Table 1: Birch Reduction of an Electron-Deficient N-Methylpyrrole Derivative

Paal-Knorr Condensation and Related Cyclization Reactions

The classical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine like methylamine, is a cornerstone for the synthesis of substituted pyrroles. pu.ac.kewikipedia.orgorganic-chemistry.org The reaction typically proceeds through a dihydroxytetrahydropyrrole intermediate which readily dehydrates to form the aromatic pyrrole ring. nih.gov However, in certain cases, particularly with 2,2-disubstituted 1,4-diketones, it is possible to isolate the intermediate 2-hydroxy-3,4-dihydro-2H-pyrroles, which are structural isomers of dihydropyrroles. rsc.org

More direct routes to the 2,5-dihydropyrrole core involve modern cyclization strategies that are related to the Paal-Knorr condensation in their ring-forming nature. These methods often provide access to highly functionalized dihydropyrroles under mild conditions.

Ugi-Based Cyclizations: The Ugi four-component reaction (4-CR) can produce complex adducts that serve as precursors for dihydropyrroles. A two-step protocol involving an Ugi reaction with propargylamine, followed by a K₂CO₃-mediated intramolecular cyclization of the resulting adduct, yields highly substituted 2,5-dihydropyrroles. cbijournal.com The nature of the substituents on the starting materials can influence the product yield. cbijournal.com A related method involves a base-mediated formation of an allenamide from the Ugi adduct, which then undergoes a metal-free 5-endo cycloisomerization to give 2,3-dihydropyrroles. acs.org

Aza-Cope/Mannich Tandem Reaction: This powerful cascade reaction provides a pathway to acyl-substituted pyrrolidines and can be adapted for dihydropyrrole synthesis. wikipedia.org The reaction involves a cationic 2-aza-Cope rearrangement coupled with a Mannich cyclization. wikipedia.orgorganic-chemistry.org This strategy is noted for its ability to create complex cyclic systems with high diastereoselectivity. wikipedia.org

Metal-Catalyzed Annulations: Copper-catalyzed annulation of diazo esters with propargyl amines offers a concise and efficient method for synthesizing 2,5-dihydropyrroles. rsc.org This reaction proceeds under mild conditions with high atom economy. Similarly, microwave-assisted intramolecular cyclization of homopropargyl amines catalyzed by silver acetate (B1210297) (AgOAc) can produce 5-aryl dihydropyrroles. researchgate.net

Table 2: Modern Cyclization Methodologies for Dihydropyrrole Synthesis

Green Chemistry Principles in Dihydropyrrole Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds. Methodologies for preparing dihydropyrroles have been developed that are solvent-free or utilize environmentally benign reaction conditions.

Solvent-Free Synthesis Approaches

Solvent-free reactions offer significant environmental benefits by eliminating solvent waste and often simplifying product purification. Several such methods have been reported for the synthesis of dihydropyrrole derivatives.

A concise and clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates has been achieved through a two-component condensation of ethyl pyruvate (B1213749) and aniline (B41778) derivatives under catalyst-free and solvent-free conditions at 80°C. scispace.com This method is noted for its practical simplicity, high atom economy, and good product yields.

Microwave-assisted synthesis is another powerful tool for promoting solvent-free reactions. A one-pot synthesis of N-substituted pyrrole derivatives has been developed on a silica-gel surface under solvent-free microwave irradiation, starting from cis-1,4-dichloro-2-butene and various amines. cbijournal.com While the expected product is the 3-pyrroline, under these conditions, oxidation to the pyrrole can occur. cbijournal.com Additionally, solvent-free Paal-Knorr reactions have been accomplished using catalysts like scandium triflate [Sc(OTf)₃] or by heating reactants like L-tryptophan esters with 1,3-dicarbonyl compounds. mdpi.com

Table 3: Examples of Solvent-Free Synthesis of Dihydropyrrole and Pyrrole Derivatives

Environmentally Benign Reaction Conditions

Beyond eliminating solvents, green synthesis focuses on using non-toxic catalysts and renewable resources, often in aqueous media. The Paal-Knorr reaction, traditionally requiring harsh acidic conditions, has been adapted to be more environmentally friendly.

An operationally simple and economical Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be performed in water using a catalytic amount of iron(III) chloride, affording N-substituted pyrroles in good to excellent yields under very mild conditions. researchgate.netorganic-chemistry.org Similarly, polystyrenesulfonate has been used as a catalyst for the Paal-Knorr reaction in an aqueous ethanol (B145695) solution at room temperature. nih.gov

Supramolecular catalysts also offer a green approach. β-Cyclodextrin has been employed as a biodegradable and reusable catalyst for the one-pot, three-component synthesis of substituted pyrrolidin-2-ones from aldehydes, amines, and acetylenic esters in a water-ethanol medium at room temperature. nih.govbohrium.com These methods highlight a shift towards sustainable practices in heterocyclic synthesis.

Table 4: Syntheses under Environmentally Benign Conditions

Molecular Editing and Skeletal Recasting Strategies for Pyrrole Derivatives

Recent advances in synthetic chemistry have introduced powerful "molecular editing" strategies that allow for the precise modification of core molecular frameworks. One such innovative approach applied to pyrroles is the "skeletal recasting" strategy. nih.govresearchgate.net This method facilitates the synthesis of complex, fully substituted pyrroles from simple, readily available pyrrole precursors. nih.gov

The strategy involves a one-pot reaction that consists of sequential dearomative deconstruction and rearomative reconstruction steps. nih.govresearchgate.net An "azoalkene" is introduced as a molecular perturbator. nih.gov In a proposed mechanism, an acid-promoted nucleophilic attack of the simple pyrrole onto the azoalkene leads to the dearomatization of the pyrrole ring. mdpi.comnih.gov This is followed by a reconstruction process where parts of the azoalkene are incorporated into the new pyrrole ring, leading to a more complex, tetra-substituted pyrrole. mdpi.comnih.gov

This methodology provides access to synthetically challenging, sterically hindered pyrrole structures that are difficult to prepare using traditional methods. nih.govresearchgate.net While this strategy results in substituted aromatic pyrroles rather than dihydropyrroles, it represents a frontier in the advanced manipulation of the fundamental pyrrole skeleton, offering a powerful tool for diversifying pyrrole-based molecular architectures. nih.govresearchgate.net

Table 5: Skeletal Recasting of Simple Pyrroles to Substituted Pyrroles

Spectroscopic Characterization and Structural Elucidation of 2,5 Dihydro 1 Methylpyrrole Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-heterocycles like 2,5-Dihydro-1-methylpyrrole analogues. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings through chemical shifts (δ), while the splitting patterns (multiplicity) arising from spin-spin coupling provide information about adjacent protons. For instance, in 3-pyrroline derivatives, the olefinic protons typically appear in the range of δ 5.5-6.0 ppm, while the methylene protons adjacent to the nitrogen atom are found further upfield. chemicalbook.com

Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex spin systems found in substituted pyrrolines. jst-ud.vn Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, establishing which protons are neighbors in the molecular structure. For more complex connectivity challenges, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These 2D techniques are crucial for definitively assigning the signals in crowded spectra and piecing together the carbon skeleton of novel analogues. jst-ud.vn

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted 3-Pyrroline Scaffold Note: Chemical shifts are highly dependent on the specific substituent and solvent used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Multiplicity (¹H) |

| Olefinic C-H | 5.7 - 5.9 | 125 - 130 | Singlet or Multiplet |

| Methylene C-H (adjacent to N) | 3.5 - 3.8 | 50 - 55 | Multiplet |

| N-Methyl C-H | 2.3 - 2.6 | 35 - 40 | Singlet |

NMR spectroscopy is paramount in determining the precise regiochemistry and stereochemistry of this compound analogues. Regiochemistry—the specific placement of functional groups—is often resolved using HMBC experiments, which can distinguish between isomers by revealing long-range correlations. For example, the correlation between a substituent's proton and a specific carbon in the pyrroline (B1223166) ring can confirm its point of attachment.

Stereochemical relationships are elucidated using techniques like the Nuclear Overhauser Effect (NOE), observed in experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry of substituents on the pyrroline ring, for example, distinguishing between cis and trans isomers in substituted dihydropyrroles. nih.gov In some cases, diastereotopic protons, such as those in a methylene group near a chiral center, can appear as distinct signals in the ¹H NMR spectrum, providing further stereochemical clues. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. uni-siegen.de These methods are complementary and provide a characteristic "fingerprint" for a molecule, allowing for the identification of functional groups and providing insight into molecular structure. mdpi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecular dipole moment. ksu.edu.sa For this compound analogues, key diagnostic peaks include:

C=C stretching: The double bond within the pyrroline ring typically gives rise to a moderate absorption band in the 1640-1670 cm⁻¹ region.

C-N stretching: This vibration is usually observed in the 1100-1250 cm⁻¹ range.

C-H stretching: Olefinic C-H bonds show absorptions just above 3000 cm⁻¹, while aliphatic C-H bonds (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. mdpi.com This technique is particularly sensitive to symmetric, non-polar bonds, making it an excellent complement to IR spectroscopy. For instance, the C=C bond in a symmetrically substituted pyrroline might show a strong signal in the Raman spectrum but a weak one in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound Analogues

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp²) | 3020 - 3080 | 3020 - 3080 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1670 | 1640 - 1670 | Medium (IR), Strong (Raman) |

| C-N Stretch | 1100 - 1250 | 1100 - 1250 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. researchgate.net The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern provides detailed information about the electron density within the crystal, from which a precise model of the molecular structure can be built.

For analogues of this compound, a successful crystal structure determination provides definitive proof of:

Connectivity: The exact bonding arrangement of all atoms.

Regiochemistry: The confirmed positions of all substituents on the pyrroline ring.

Stereochemistry: The absolute and relative configuration of all stereocenters.

Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the preferred shape of the molecule in the solid state.

This technique has been successfully applied to various substituted pyrrolines and related heterocyclic systems, confirming structures that were proposed based on other spectroscopic data. mdpi.com It is considered the "gold standard" for structural proof, especially when novel or unexpected structures are formed. nih.gov

Integration of Spectroscopic Data with Computational Methods for Enhanced Structural Understanding

Modern structural analysis frequently combines experimental spectroscopic data with theoretical calculations, most notably using Density Functional Theory (DFT). researchgate.net This integrated approach provides a deeper level of understanding and can resolve ambiguities that may arise from experimental data alone. researchgate.networldscientific.com

Computational methods can be used to:

Predict NMR Spectra: By calculating the magnetic shielding of each nucleus, DFT can predict ¹H and ¹³C chemical shifts. nih.gov Comparing these predicted spectra with experimental results helps to validate structural assignments and can be crucial for distinguishing between possible isomers. worldscientific.com

Simulate Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. biointerfaceresearch.com This is invaluable for making confident assignments of complex vibrational bands and understanding the nature of the underlying molecular motions. core.ac.uk

Determine Stable Conformations: Computational modeling can explore the potential energy surface of a molecule to identify its most stable conformation(s). This information can then be correlated with NMR data (e.g., coupling constants and NOEs) to understand the molecule's preferred shape in solution.

This synergy between experimental and theoretical methods provides a powerful and robust platform for the comprehensive structural characterization of this compound analogues. ripublication.com

Computational Chemistry and Theoretical Studies of 2,5 Dihydro 1 Methylpyrrole Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of pyrrole-based systems. By approximating the electron density of a molecule, DFT calculations can elucidate fundamental properties that govern its chemical behavior. For instance, studies on N-substituted pyrrole (B145914) derivatives have employed DFT to understand the relationship between their structure and electrochemical activity. These theoretical investigations often explore how different substituents on the pyrrole ring influence the molecule's electronic properties and, consequently, its propensity to undergo reactions such as electropolymerization. smolecule.com

Research on derivatives like 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione utilizes DFT calculations at levels such as B3LYP/6-31G(d) to determine key electronic parameters. rsc.org These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. rsc.org The distribution of electron density, often visualized through electrostatic potential maps, can identify nucleophilic and electrophilic sites within the molecule, offering predictions about its reactive behavior in various chemical processes, including cycloadditions and nucleophilic substitutions. rsc.org

Table 1: Calculated Electronic Properties of a 2,5-Dihydro-1H-pyrrole Derivative Data for 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione

| Parameter | Value | Calculation Level |

| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | -2.3 eV | B3LYP/6-31G(d) |

| Band Gap | 4.5 eV | B3LYP/6-31G(d) |

| Dipole Moment | 4.2 Debye | B3LYP/6-31G(d) |

| This table presents DFT-calculated electronic properties for a derivative of 2,5-dihydro-1-methylpyrrole, illustrating the insights gained from such theoretical studies. Data sourced from rsc.org. |

Theoretical methods, particularly DFT, are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data. For example, joint experimental and DFT studies on new poly(N-methylpyrrole) derivatives have been conducted to understand their optoelectronic properties. mdpi.com Computational models can predict vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts.

In the study of 2-acylpyrroles, DFT calculations have been instrumental in assigning vibrational modes observed in FT-IR spectra. Furthermore, theoretical calculations of electronic transitions using Time-Dependent DFT (TD-DFT) can predict the ultraviolet-visible (UV-Vis) absorption spectra of these molecules, providing insights into their electronic behavior.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational methods are adept at exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. For derivatives such as 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, the central pyrrole-2,5-dione ring is noted to adopt a planar configuration to maintain optimal orbital overlap and electronic delocalization. researchgate.net

Studies on 2-acetyl-1-methylpyrrole (B1200348), a close analogue, have used high-level ab initio molecular orbital calculations to show that the 2-acetyl isomer is thermodynamically more stable than the 3-acetyl isomer. scispace.com Such calculations can determine the relative energies of different conformers (e.g., syn and anti rotamers in acylpyrroles), revealing which shapes are energetically more favorable and thus more populated at a given temperature. scispace.com

Thermochemical Calculations and Energetic Profiles (e.g., Enthalpies of Formation, Bond Dissociation Enthalpies)

Thermochemical calculations provide fundamental data on the energetics of molecules, which is critical for understanding their stability and reactivity. High-level composite methods like G3(MP2)//B3LYP are employed to compute accurate gas-phase enthalpies of formation (ΔfH°(g)), bond dissociation enthalpies (BDE), and other thermodynamic properties. scispace.com

A detailed study on 2-acetyl-1-methylpyrrole and its isomer provided precise experimental and theoretical thermochemical data. The gas-phase enthalpy of formation was calculated and found to be in excellent agreement with values obtained from combustion calorimetry. scispace.com These computational approaches have also been extended to calculate properties like gas-phase basicities, proton and electron affinities, and adiabatic ionization enthalpies, offering a comprehensive energetic profile of the molecule. scispace.com

Table 2: Calculated Thermochemical Data for 2-Acetyl-1-methylpyrrole

| Property | Calculated Value | Method |

| Gas-Phase Enthalpy of Formation | -133.5 kJ·mol⁻¹ | G3(MP2)//B3LYP |

| Adiabatic Ionization Enthalpy | 741.8 kJ·mol⁻¹ | G3(MP2)//B3LYP |

| Proton Affinity | 927.4 kJ·mol⁻¹ | G3(MP2)//B3LYP |

| This table showcases key thermochemical properties for a related compound, 2-acetyl-1-methylpyrrole, as determined by high-level ab initio calculations. Data sourced from scispace.com. |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In medicinal chemistry, this is used to model the interaction between a small molecule ligand and a protein's binding site. Although specific docking studies for this compound are not prominent, the methodology is widely applied to its derivatives to explore their potential as therapeutic agents.

For example, novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates have been synthesized and their antimicrobial potential evaluated through molecular docking studies against bacterial proteins like Bacillus subtilis YdiB. ontosight.ai Similarly, other pyrrole derivatives have been docked into the active sites of enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) to explain their antibacterial activity. These studies provide insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, guiding the design of more potent inhibitors. ontosight.ai

Table 3: Illustrative Molecular Docking Results for Pyrrole Derivatives

| Compound Class | Target Protein | Key Finding |

| Benzohydrazides | Enoyl ACP Reductase & DHFR | Binding interactions with active sites were identified, explaining the potential mode of action. |

| Benzopyrimidine Conjugates | Bacillus subtilis YdiB | High binding affinity observed for the most effective antibacterial compounds. ontosight.ai |

| This table provides examples of how molecular docking is used to study the interaction of pyrrole derivatives with biological targets. |

In Silico Prediction and Screening of Biological Activities

In silico methods are computational approaches used to predict the biological activities and pharmacokinetic properties of molecules before they are synthesized. These predictions help prioritize which compounds to pursue in drug discovery pipelines. Pyrrole derivatives are frequently subjected to such analyses.

These in silico tools can predict a range of properties, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. For instance, studies on new pyrrole derivatives evaluate their compliance with frameworks like Lipinski's Rule of Five to assess their "drug-likeness" and potential for oral bioavailability. ontosight.ai Furthermore, computational models can screen compounds against virtual panels of biological targets to predict their pharmacological profiles, identifying potential therapeutic activities such as antimicrobial, anti-inflammatory, or anticancer effects. rsc.orgontosight.ai The design and in silico analysis of novel N-benzyl-2,5-dihydro-1H-pyrrole conjugates is one such example where computational screening complements experimental biological evaluation. ontosight.ai

Biological and Pharmacological Research on Pyrrole and Dihydropyrrole Frameworks

Anti-inflammatory and Analgesic Potentials of Pyrrole (B145914) Derivatives

While the broader class of pyrrole derivatives has been a subject of interest for anti-inflammatory and analgesic properties, specific research on 2,5-Dihydro-1-methylpyrrole in this area is not available in the reviewed scientific literature. General studies on related compounds suggest that the pyrrole nucleus is a scaffold of interest for developing new anti-inflammatory agents. For instance, some pyrrole derivatives have been explored for their potential to treat conditions like cancer and infectious diseases, with some also showing anti-inflammatory effects. ontosight.ai However, no dedicated studies detailing the anti-inflammatory or analgesic efficacy of this compound, nor any data on its mechanisms of action in these contexts, could be identified.

Antimicrobial and Antibacterial Activities

The potential of pyrrole-containing structures as antimicrobial agents is a field of active investigation. Derivatives of the pyrrole scaffold have been noted for their potential antimicrobial activities. ontosight.ai Despite this, specific data on this compound remains scarce.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

There is a lack of specific studies in the scientific literature that evaluate the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data tables of minimum inhibitory concentrations (MIC) or other measures of antibacterial activity can be provided for this specific compound.

Antitumour and Anticancer Investigations

Antiviral and Antifungal Efficacy

While various heterocyclic compounds containing nitrogen are explored for their antiviral and antifungal potential, there is no specific information available in the reviewed literature regarding the efficacy of this compound against viral or fungal pathogens. The compound is listed in a database of phytochemicals from Indian medicinal plants, but no associated therapeutic uses, including antiviral or antifungal activity, are specified. imsc.res.in

Neuroprotective and Nootropic Properties

Investigations into the neuroprotective and nootropic (cognitive-enhancing) effects are common for novel heterocyclic compounds. However, the scientific literature lacks any studies focused on the potential neuroprotective or nootropic properties of this compound. Therefore, no research findings or data on its effects on the nervous system can be reported.

Antioxidative Activity in Maillard Reaction Products and Pyrrole Derivatives

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food, is responsible for the development of color, flavor, and aroma. mdpi.comnih.govscispace.com Beyond these organoleptic properties, the Maillard reaction products (MRPs) are known to possess antioxidant activity. mdpi.comjfda-online.com Among the numerous heterocyclic compounds formed, pyrroles and their derivatives are significant contributors to these antioxidant effects. jfda-online.com

Research into the antioxidative properties of various pyrrole derivatives has shown that their effectiveness is highly dependent on their chemical structure, including the nature and position of substituents on the pyrrole ring. acs.orgnih.gov Studies on model systems have demonstrated that pyrroles can exhibit potent antioxidant activity, in some cases comparable to well-known antioxidants like Butylated hydroxytoluene (BHT). jfda-online.com For instance, volatile fractions from Maillard reaction systems containing D-glucose and various amino acids showed strong antioxidant capabilities. jfda-online.com

The mechanism of antioxidant action is believed to involve the scavenging of free radicals. For example, N-methylpyrrole has been shown to react with hydroxyl radicals, forming more stable adducts like 1,5-dihydro-1-methyl-2H-pyrrole-2-one and 1-methyl-2,5-pyrrolidinedione, which suggests a radical scavenging mechanism. jfda-online.com The electron density of the pyrrole ring, which is influenced by its substituents, plays a crucial role in this scavenging activity. jfda-online.com Generally, electron-donating groups enhance antioxidant capacity, while electron-withdrawing groups tend to reduce it. jfda-online.com

A study investigating various model pyrroles found that alkyl-substituted pyrroles without free alpha-positions exhibited the highest antioxidative activities. nih.govnih.gov Furthermore, the transformation of these pyrroles during the browning process can lead to changes in their antioxidant potential, with some dimerized derivatives showing greater activity than their monomeric precursors. nih.govnih.gov Research on heterocyclic compounds in coffee volatiles, which are rich in MRPs, identified pyrroles as having the greatest antioxidant activity among the tested compounds, inhibiting hexanal (B45976) oxidation by nearly 100% at a concentration of 50 µg/mL. nih.gov The addition of formyl and acetyl groups to the pyrrole ring was found to remarkably enhance this activity. nih.gov

While direct studies on the antioxidative properties of this compound as a Maillard reaction product are not prominent in the reviewed literature, research on related structures like 3-pyrroline-2-ones (also known as 1,5-dihydro-2H-pyrrol-2-ones) shows they can act as effective hydroxyl radical scavengers. nih.govresearchgate.net

Table 1: Antioxidant Activity of Selected Pyrrole Derivatives This table summarizes the observed antioxidant activities of various pyrrole compounds found in Maillard reaction products.

| Compound/Class | Observed Antioxidant Activity | Source(s) |

| Pyrrole Derivatives | Exhibited the greatest antioxidant activity among heterocyclic compounds tested in coffee volatiles. | nih.gov |

| Substituted Pyrroles | Alkyl-substituted pyrroles without free alpha-positions showed the highest activity. | nih.govnih.gov |

| N-Methylpyrrole | Scavenges hydroxyl radicals. | jfda-online.com |

| Pyrrole-2-carboxaldehyde | Enhanced antioxidative activity; inhibited hexanal oxidation by >80% at 10 µg/mL. | nih.gov |

| 2-Acetyl-1-methylpyrrole (B1200348) | Enhanced antioxidative activity; inhibited hexanal oxidation by >80% at 10 µg/mL. | nih.gov |

| 3-Pyrroline-2-ones | Derivatives show potential as effective hydroxyl radical scavengers. | nih.govresearchgate.net |

Enzyme Inhibition Studies (e.g., HMG-CoA Reductase, DNA Gyrase)

Pyrrole and dihydropyrrole frameworks are integral to many synthetic compounds designed for enzyme inhibition, targeting critical enzymes involved in cholesterol biosynthesis and bacterial replication.

HMG-CoA Reductase Inhibition

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, making it a key target for cholesterol-lowering drugs. nih.gov Numerous studies have focused on designing and synthesizing pyrrole-based compounds as potent inhibitors of this enzyme. nih.govnih.gov These efforts have led to the development of highly effective inhibitors, with some compounds exceeding the in vitro and in vivo activity of early statins like mevinolin. nih.gov

The general structure of these inhibitors often features a complex substituted pyrrole core attached to a side chain that mimics the natural substrate of the enzyme, such as a 3,5-dihydroxyheptanoic or -heptenoic acid moiety. nih.gov For example, a series of 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoates demonstrated significant inhibitory potency. nih.gov Researchers have also explored modifications to the pyrrole ring to enhance properties like hepatoselectivity, which is desirable for reducing systemic side effects. nih.gov Strategies include replacing lipophilic groups with more polar functions or attaching additional polar moieties to the pyrrole ring. nih.gov Asperidine B, a pyrrolidine (B122466) derivative isolated from a soil fungus, has also shown inhibitory effects against HMG-CoA reductase. researchgate.net

Table 2: Examples of Pyrrole-Based HMG-CoA Reductase Inhibitors This table presents examples of pyrrole derivatives investigated for HMG-CoA reductase inhibition. IC₅₀ values indicate the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound Series | Key Structural Feature | Result | Source(s) |

| 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoates | Pyrrole ring with a dihydroxyheptenoate side chain | Potent in vitro and in vivo inhibition, exceeding mevinolin. | nih.gov |

| Substituted Pyrrole-based Ligands | Modified pyrrole core to reduce lipophilicity | Identified highly hepatoselective and active in vivo compounds. | nih.gov |

| 4-Sulfamoyl Pyrroles | Sulfamoyl group on the pyrrole ring | Identified compounds with greater selectivity for hepatocytes than atorvastatin (B1662188) and rosuvastatin. | acs.org |

| Asperidine B (Pyrrolidine derivative) | Natural product from Aspergillus sclerotiorum | Found to exhibit inhibitory effects against HMG-CoA reductase. | researchgate.net |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, playing a critical role in DNA replication, transcription, and repair. ontosight.aimdpi.com It is a validated target for antibacterial agents, notably the quinolone class of antibiotics. ontosight.aimdpi.com Pyrrole and pyrrolidine derivatives have emerged as a promising class of DNA gyrase inhibitors. nih.govnih.govresearchgate.net

New series of N-phenylpyrrolamides have been developed that target DNA gyrase, demonstrating excellent on-target activity and improved antibacterial efficacy. acs.org Hybrid molecules incorporating a pyrrolidine moiety have also been synthesized and shown to be potent inhibitors of both DNA gyrase and the related enzyme topoisomerase IV. nih.govnih.gov For instance, certain pyrrolidine compounds hybridized with a 1,2,4-oxadiazole (B8745197) moiety were identified as potent DNA gyrase inhibitors, with IC₅₀ values in the nanomolar range, comparable to the known inhibitor novobiocin. nih.gov Similarly, quinoxaline-pyrrolidine hybrids have been shown to inhibit DNA gyrase with IC₅₀ values in the micromolar range. nih.gov These findings underscore the potential of dihydropyrrole and related frameworks in the development of new antibacterial agents.

Table 3: Examples of Pyrrole/Pyrrolidine-Based DNA Gyrase Inhibitors This table highlights different classes of pyrrole and pyrrolidine derivatives and their activity against DNA gyrase.

| Compound Class | Key Structural Feature | Inhibitory Activity (IC₅₀) | Source(s) |

| N-Phenylpyrrolamides | Pyrrolamide core | Excellent on-target activity | acs.org |

| 1,2,4-Oxadiazole/Pyrrolidine Hybrids | Pyrrolidine hybridized with 1,2,4-oxadiazole | 180 - 210 nM | nih.gov |

| Quinoxaline/Pyrrolidine Hybrids | Pyrrolidine hybridized with quinoxaline | 26.57 - 84.84 µM | nih.gov |

Role of 2,5 Dihydro 1 Methylpyrrole in Natural Product Chemistry and Biosynthesis

Occurrence and Significance in Naturally Derived Compounds

While 2,5-Dihydro-1-methylpyrrole itself is not commonly isolated as a standalone natural product, the underlying dihydropyrrole (pyrroline) and N-methylpyrrolidinium structures are found in important biologically active molecules. Their presence is crucial for the specific functions of these compounds, ranging from metabolic processes to chemical signaling.

One of the most notable examples is the amino acid Pyrrolysine (Pyl), utilized by certain methanogenic archaea and bacteria. wikipedia.org The structure of pyrrolysine features a 4-methylpyrroline-5-carboxylate moiety linked to the side chain of lysine. wikipedia.org This unique structure allows these organisms to expand their genetic code and incorporate a 22nd proteinogenic amino acid, which is essential for the function of methyltransferase enzymes involved in methane (B114726) metabolism. wikipedia.org

The simpler, non-methylated 1-Pyrroline (B1209420) is a volatile organic compound with a distinctive odor, employed by various organisms for chemical communication. researchgate.net It is released by insects, potentially as a sex pheromone, and by plants for signaling and defense. researchgate.net Its high volatility and characteristic scent make it an effective signaling molecule in nature. researchgate.net

Furthermore, the core pyrrolidine (B122466) ring, a saturated version of the dihydropyrrole, is a central feature in decalin-containing tetramic acids, which are bioactive scaffolds primarily produced by filamentous fungi and known for a range of activities including antibacterial and antitumor effects. researchgate.net

Table 1: Examples of Naturally Derived Compounds Featuring a Dihydropyrrole or Related Moiety

| Compound/Class | Core Structure | Organism Source | Significance |

| Pyrrolysine | 4-methyl-pyrroline-5-carboxylate | Methanogenic archaea, Bacteria | 22nd proteinogenic amino acid, crucial for methyltransferase activity. wikipedia.org |

| 1-Pyrroline | 1-Pyrroline | Insects, Plants, Bacteria | Volatile signaling molecule (e.g., pheromone component). researchgate.net |

| Decalin-containing tetramic acids | Pyrrolidine-2-one | Filamentous fungi | Bioactive scaffold with antibacterial, antiviral, and antitumor properties. researchgate.net |

| Pyrrolidine Alkaloids | 1-methylpyrrolidinium (biosynthetic precursor) | Dendrobium plants | Precursor to a class of alkaloids with therapeutic potential. researchgate.net |

Biosynthetic Pathways Involving Pyrrole (B145914) and Dihydropyrrole Intermediates

The biosynthesis of molecules containing the dihydropyrrole ring involves several well-defined enzymatic pathways, typically originating from common amino acids. These pathways converge on key intermediates like 1-pyrroline and its derivatives, which are then further modified to produce the final natural product.

A prominent pathway leads to the formation of 2-acetyl-1-pyrroline , the principal aroma compound in fragrant rice. This process uses 1-pyrroline as the immediate precursor. ijsrp.orgfrontiersin.org The 1-pyrroline itself is generated from amino acids such as proline , ornithine , and glutamate . frontiersin.orgacs.org For instance, ornithine can be converted to Δ1-pyrroline-5-carboxylate (P5C) , a central intermediate that is subsequently transformed into 1-pyrroline. ijsrp.orgacs.org

In the biosynthesis of certain pyrrolidine alkaloids in Dendrobium plants, a key precursor is the 1-methylpyrrolinium (B100335) ion. researchgate.net This N-methylated cyclic iminium ion is formed from the precursor putrescine , which is first methylated by the enzyme putrescine N-methyltransferase (PMT) to create methylputrescine. This intermediate is then oxidized to generate the 1-methylpyrrolinium cation, the direct precursor to the alkaloid core structure. researchgate.net

The biosynthesis of pyrrolysine is also a highly specialized process, relying on the genes pylS and pylT, which encode for a specific aminoacyl-tRNA synthetase and its corresponding tRNA, respectively. wikipedia.org This system facilitates the incorporation of pyrrolysine in response to the UAG stop codon during protein synthesis. wikipedia.org

Table 2: Key Precursors and Intermediates in Dihydropyrrole Biosynthesis

| Pathway Product | Precursor(s) | Key Intermediate(s) | Key Enzymes |

| 2-Acetyl-1-pyrroline | Proline, Ornithine, Glutamate | Δ1-pyrroline-5-carboxylate (P5C), 1-Pyrroline | Proline Dehydrogenase (PDH), P5C Synthetase (P5CS), Ornithine Aminotransferase (OAT). frontiersin.org |

| Pyrrolidine Alkaloids | Ornithine, Putrescine | Methylputrescine, 1-Methylpyrrolinium | Ornithine Decarboxylase (ODC), Putrescine N-methyltransferase (PMT). researchgate.net |

| Pyrrolysine | Lysine | (2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate | Pyrrolysyl-tRNA synthetase (PylS). wikipedia.org |

Development of Bioactive Natural Product Analogues

The pyrrole and dihydropyrrole scaffolds are frequently used in medicinal chemistry to develop synthetic analogues of natural products with improved stability or enhanced biological activity. biolmolchem.comwgtn.ac.nz The ability to modify the core ring system allows for the fine-tuning of a compound's properties to achieve a desired therapeutic effect.

One strategy involves creating analogues of kinase-inhibiting natural products. For example, researchers have explored synthetic routes toward analogues of (-)-TAN-2483B , a natural product that inhibits Bruton's tyrosine kinase (BTK). These efforts included replacing the natural product's lactone ring with a more stable lactam (a pyrrolidinone derivative), which also provides a site for further functionalization to build structure-activity relationships (SAR). wgtn.ac.nz

In the field of antifungal drug discovery, synthetic chemistry has been used to create potent compounds based on the N-methylpyrrole core. A series of diguanidino 1-methyl-2,5-diaryl-1H-pyrroles were synthesized and evaluated for their activity against Candida and Aspergillus species. researchgate.net Certain analogues in this series demonstrated antifungal activity comparable or even superior to the established drug fluconazole. researchgate.net

Furthermore, the development of novel pyrroline (B1223166) derivatives continues to be an active area of research. The synthesis of 1-methyl-3-(trans-2-nitrovinyl)-Δ3-pyrroline highlights the interest in combining the pyrroline scaffold with other functional groups, such as the nitro group, which is known to enhance the biological activity of many compounds. mdpi.com

Table 3: Examples of Bioactive Analogues Developed from Pyrrole/Dihydropyrrole Scaffolds

| Scaffold/Natural Product Base | Analogue Class | Target/Application | Key Finding |

| (-)-TAN-2483B | Lactam (pyrrolidinone) analogues | Kinase inhibition (e.g., BTK) | Lactam provides greater stability and a point for functionalization to optimize bioactivity. wgtn.ac.nz |

| N-methylpyrrole | 1-methyl-2,5-diaryl-1H-pyrroles | Antifungal agents | Some synthetic analogues showed activity against pathogenic fungi superior to fluconazole. researchgate.net |

| Pyrrole | Pyrrole-based chalcones | Antibacterial agents | Condensation of 2-acetyl-1-methylpyrrole (B1200348) with other moieties yielded derivatives with antibacterial properties. mdpi.com |

| N-methyl azomethine ylide | 1-methyl-3-(trans-2-nitrovinyl)-Δ3-pyrroline | Potential bioactive compounds | Synthesis and in silico evaluation of a nitro-containing pyrroline derivative for potential biological applications. mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,5-Dihydro-1-methylpyrrole and its derivatives has traditionally relied on established methods, such as the treatment of primary amines with cis-1,4-dichloro-2-butene (B23561). tandfonline.com However, these methods can suffer from low efficiency, prompting the exploration of more effective and sustainable alternatives. tandfonline.com

Recent advancements focus on green chemistry principles to minimize environmental impact and enhance reaction efficiency. nih.gov Key areas of development include:

Catalyst-Free and Solvent-Free Reactions: Researchers are exploring methods that eliminate the need for catalysts and hazardous solvents. For instance, one-pot, four-component synthesis of dihydro-1H-pyrrole derivatives has been achieved in ethanol (B145695) at reflux temperature, showcasing a move towards more environmentally benign processes. orientjchem.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates and improve yields, often under milder conditions than traditional heating. orientjchem.orgsemanticscholar.org

Use of Renewable Feedstocks: A significant goal is the synthesis of pyrrole (B145914) derivatives from biomass. nih.gov For example, 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform molecule, can be converted to 1-hydroxyhexane-2,5-dione (B3055535) (HHD) and subsequently reacted with amines to form N-substituted pyrroles. acs.orgrsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step, reducing waste and saving time. orientjchem.org The development of new MCRs for pyrroline (B1223166) synthesis is an active area of research. orientjchem.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and control over reaction parameters, making them attractive for the industrial production of pyrrole derivatives. researchgate.net

A notable example of a more efficient synthesis involves the use of cis-2-butene-1,4-diol (B44940) dimesylate, which reacts with primary amines in dichloromethane (B109758) at room temperature to produce N-substituted 3-pyrrolines in good to excellent yields. tandfonline.com For instance, N-phenyl-3-pyrroline was synthesized in 91% yield using this method, a significant improvement over the 35% yield obtained with cis-1,4-dichloro-2-butene in refluxing benzene. tandfonline.com

Table 1: Comparison of Synthetic Methods for N-Substituted 3-Pyrrolines

| Method | Reactants | Conditions | Yield of N-phenyl-3-pyrroline | Reference |

| Traditional | Aniline (B41778), cis-1,4-dichloro-2-butene | Refluxing benzene | 35% | tandfonline.com |

| Improved | Aniline, cis-2-butene-1,4-diol dimesylate | Dichloromethane, room temperature | 91% | tandfonline.com |

Exploration of Untapped Biological Activities and Therapeutic Applications

The pyrroline ring is a privileged structure found in numerous bioactive natural products and synthetic molecules. researchgate.net Derivatives of this compound and related pyrrolines have shown a wide range of pharmacological properties, indicating significant potential for new therapeutic applications. researchgate.netresearchgate.net

Current research is focused on exploring the following areas:

Anticancer Activity: Pyrrole derivatives have demonstrated potential as anticancer agents. nih.govontosight.ai For example, certain tetrasubstituted pyrrole derivatives have been shown to inhibit the growth of K562 and HeLa cancer cells. researchgate.net The structural similarity of some pyrrole-2,5-dione derivatives to known anticancer agents suggests their potential to induce apoptosis or cell cycle arrest in tumor cells.

Antimicrobial and Antifungal Properties: The pyrrole scaffold is a key component in compounds with antibacterial and antifungal activity. mdpi.comsolubilityofthings.com Research into novel pyrrole-based chalcones and other derivatives is aimed at combating drug-resistant bacteria. mdpi.com

Neuroprotective Effects: There is growing interest in the neuroprotective potential of pyrrole-containing compounds. nih.gov

Anti-inflammatory and Analgesic Activity: Certain pyrrolone derivatives have exhibited promising anti-inflammatory and analgesic properties in preclinical studies. orientjchem.org

Enzyme Inhibition: Pyrrolidine-2,5-diones have been identified as inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. mdpi.com

The diverse biological activities of pyrroline derivatives underscore the importance of continued screening and mechanistic studies to identify new therapeutic leads. researchgate.netontosight.ai

Table 2: Investigated Biological Activities of Pyrroline Derivatives

| Biological Activity | Example Compound Class | Research Finding | Reference |

| Anticancer | Tetrasubstituted pyrroles | Inhibition of K562 and HeLa cancer cell growth | researchgate.net |

| Antibacterial | Pyrrole-based chalcones | Activity against various bacterial agents | mdpi.com |

| Anti-inflammatory | 3-Arylidene-5-(4-chloro-phenyl)-2(3H)-benzyl pyrrolones | Promising anti-inflammatory activity | orientjchem.org |

| Analgesic | 3-Arylidene-4-(4-phenoxy-phenyl)1-benzyl-2-(3H) pyrrolones | Promising analgesic activity | orientjchem.org |

| HIV-1 Inhibition | N-methylated-3,5-linked bis-pyrrolin-4-ones | Orally bioavailable inhibitors of HIV-1 protease | orientjchem.org |

Advanced Operando Characterization Techniques for Dynamic Studies

Understanding the dynamic behavior of molecules during chemical reactions and biological interactions is crucial for optimizing processes and designing new functional materials. Advanced operando characterization techniques, which allow for the real-time monitoring of systems "during operation," are becoming increasingly important in the study of pyrroline derivatives. researchgate.net

Key operando techniques and their applications include:

Operando Spectroscopy (NMR, IR, Raman): These techniques can provide real-time information about reaction kinetics, intermediates, and the structural evolution of molecules during a chemical transformation. tsukuba.ac.jp For example, 1H NMR has been used to monitor the borylation of 1-methylpyrrole (B46729). ulaval.ca

Operando X-ray Techniques (XPS, X-ray Scattering): X-ray photoelectron spectroscopy (XPS) can be used to characterize the elemental composition and chemical states of polymer films derived from pyrrole derivatives. nih.gov

Operando Electrochemistry: Techniques like cyclic voltammetry are used to study the electrochemical properties of conducting polymers based on pyrrole structures, which is relevant for applications in chemical sensors and electronic devices. nih.gov

Computational Modeling: In conjunction with experimental operando studies, computational methods can provide deeper insights into reaction mechanisms and the structure-property relationships of pyrroline derivatives. researchgate.net

The application of these advanced techniques will enable a more profound understanding of the dynamic processes involving this compound, facilitating the development of more efficient synthetic routes and novel materials with tailored properties.

Structure-Activity Relationship (SAR) and Rational Drug Design Innovations

Rational drug design aims to develop new pharmaceuticals based on a fundamental understanding of physiological mechanisms and drug-target interactions. scispace.com For pyrroline derivatives, this involves systematic modifications of the chemical structure to enhance therapeutic efficacy and minimize side effects.

Key aspects of SAR and rational drug design for this compound and its analogs include:

Identification of Key Pharmacophores: Identifying the essential structural features responsible for a particular biological activity is the first step in SAR studies. mdpi.com

Systematic Structural Modifications: Researchers systematically alter different parts of the lead molecule, such as substituents on the pyrroline ring, to investigate their impact on activity. nih.gov For example, in a series of antimalarial pyrrolone agents, modifications to the A-ring and C-ring led to compounds with enhanced activity. nih.gov

Computational Drug Design: Molecular docking and other computational tools are used to predict the binding affinity of designed molecules to their biological targets, helping to prioritize compounds for synthesis and testing. mdpi.com

Hybrid Molecule Design: Combining the pyrroline scaffold with other known pharmacophores is a strategy to develop hybrid drugs with potentially synergistic or novel activities. mdpi.com

A critical aspect of these studies is to establish a clear relationship between the chemical structure and the observed biological activity, which guides the design of more potent and selective drug candidates. mdpi.com The integration of experimental screening with computational modeling is a powerful approach to accelerate the discovery of new drugs based on the this compound scaffold. scispace.com

Q & A

Q. Advanced Research Focus

- Base-assisted cyclization : Proceeds via deprotonation and intramolecular nucleophilic attack, forming the pyrroline ring. Steric hindrance from substituents (e.g., aryl groups) slows kinetics but improves regioselectivity .

- Transition-metal catalysis : Pd or Cu catalysts enable cross-coupling steps, expanding functionalization (e.g., introducing thiophene or fluorophenyl groups). However, trace metal residues complicate purification .

What spectroscopic techniques are most effective for characterizing this compound derivatives, and how are data interpreted?

Q. Basic Research Focus

- 1H/13C NMR : Key for confirming regiochemistry. For example, deshielded protons at δ 5.5–6.0 ppm indicate unsaturated pyrroline protons. Aromatic substituents show splitting patterns reflecting substitution positions .

- FTIR : Absorbance at ~1650 cm⁻¹ confirms C=O stretching in pyrrolone derivatives .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₂H₁₂FN for fluorophenyl derivatives) .

How does substituent electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus

Electron-donating groups (e.g., -OCH₃) activate the pyrroline ring toward electrophiles, favoring substitution at the 3-position. Conversely, electron-withdrawing groups (e.g., -Cl) direct electrophiles to the 5-position. Computational DFT studies correlate Hammett σ values with reaction rates .

How can researchers resolve contradictions in thermodynamic data (e.g., boiling points) reported for this compound?

Advanced Research Focus

Discrepancies arise from measurement techniques:

- Robles (1939) : Reports boiling point at 98–100°C (ambient pressure).

- Weast & Grasselli (1989) : Lists 105°C under reduced pressure (15 mmHg).

Resolution : Validate data using standardized methods (e.g., NIST-recommended dynamic ebulliometry) and account for pressure adjustments .

What computational modeling approaches predict the electronic properties of this compound derivatives for material science applications?

Q. Advanced Research Focus

- DFT calculations : Optimize geometry and HOMO-LUMO gaps (e.g., 3.2 eV for thiophene-substituted derivatives), indicating suitability as organic semiconductors.

- Molecular dynamics : Simulate packing efficiency in thin films, correlating with OLED performance .

What safety protocols are critical when handling this compound derivatives in laboratory settings?

Q. Basic Research Focus

- Toxicity : Derivatives with halogen substituents (e.g., -Cl, -F) may exhibit acute oral toxicity (LD₅₀ ~300 mg/kg).

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid ignition sources due to flammability (flash point ~60°C) .

How can functionalized this compound derivatives be applied in molecular electronics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.